molecular formula C16H15N3 B2881121 N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide CAS No. 339026-87-8

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide

Cat. No. B2881121
CAS RN: 339026-87-8
M. Wt: 249.317
InChI Key: AMYFSZJRVFIVOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a series of chemical reactions starting with commercially available starting materials . For instance, the synthesis of “N-(3-cyanophenyl)-3,3-dimethylbutanamide” involves the reaction of 3,3-dimethylbutyraldehyde with malononitrile to form a cyanoacetone intermediate. The cyanoacetone intermediate is then reacted with 3-bromoaniline to form the desired product.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. Cyanoacetamides, for instance, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .

Scientific Research Applications

Oligonucleotide Synthesis

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide plays a significant role in the field of oligonucleotide synthesis, facilitating the creation of DNA fragments. This is achieved through the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholinophosphoramidite of deoxynucleosides, simplifying the deprotection and isolation of the final product. This methodology is highly suitable for automated DNA synthesis, showcasing stability in solution and enabling efficient preparation free from contamination. The cleavage of the oligonucleotide chain from the polymer support, along with N-deacylation and deprotection of the beta-cyanoethyl group from the phosphate triester moiety, can be performed seamlessly in one step with concentrated aqueous ammonia, characterized by sequencing methods (Sinha et al., 1984).

Catalysis in Suzuki Coupling

In the realm of organic chemistry, this compound has been utilized in the catalysis of Suzuki coupling reactions. The air and moisture stable tricyclohexylphosphine adducts of cyclopalladated ferrocenylimines have been synthesized and successfully used in palladium-catalyzed Suzuki cross-coupling of aryl chlorides. This process yields coupled products with excellent efficiency, demonstrating the compound's utility in facilitating reactions involving non-activated and deactivated aryl chlorides with phenylboronic acid. The findings highlight the compound's role in enhancing the efficiency of Suzuki coupling reactions, a cornerstone method in the construction of carbon-carbon bonds (Gong et al., 2005).

Study of Radical Dimers and Monomers

Further, N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide has contributed to the study of radical dimers and monomers, especially in the context of cyanophenyl-substituted dithia- and diselenadiazolyl radicals. Research in this area has provided valuable insights into the structure and behavior of radical compounds, including the formation of cofacial dimers and the interactions within these structures. Such studies are crucial for understanding the fundamental aspects of radical chemistry and the potential applications of these radical species in various fields, including material science and catalysis (Haddon et al., 1992).

Future Directions

The future directions of research on a compound depend on its potential applications. For instance, “N-(3-cyanophenyl)-3,3-dimethylbutanamide” has shown promising results in preclinical studies as a potential cancer therapeutic agent, particularly in hematological malignancies .

properties

IUPAC Name

N'-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-11-6-12(2)8-14(7-11)16(18)19-15-5-3-4-13(9-15)10-17/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYFSZJRVFIVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NC2=CC=CC(=C2)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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